molecular formula C12H8F3N3 B1337436 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile CAS No. 209958-67-8

3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1337436
CAS No.: 209958-67-8
M. Wt: 251.21 g/mol
InChI Key: CCGSYRHGIZXTOX-UHFFFAOYSA-N
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Description

3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile (3-(5-MTPB) is a chemical compound that has been studied for its potential applications in a variety of scientific research areas. It is a pyrazole derivative that is synthesized from the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid and benzonitrile. It is a colorless solid at room temperature and has a melting point of 162-164 °C. This compound is of interest to researchers due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds like 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile, have gained attention in medicinal chemistry for their potential as anti-inflammatory and antibacterial agents. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This review highlights their importance and suggests potential for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Heterocyclic Compound Synthesis

The reactivity and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, derivatives of trifluoromethylpyrazoles, in heterocyclic compound synthesis are noteworthy. These compounds serve as valuable building blocks for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more. The unique reactivity of these derivatives under mild reaction conditions enables the generation of diverse cynomethylene dyes and heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Gomaa & Ali, 2020).

Cytochrome P450 Inhibitor Studies

In the context of drug metabolism, the selective inhibition of Cytochrome P450 (CYP) isoforms is critical for predicting drug-drug interactions. Compounds like this compound could be investigated for their selectivity and potency as CYP inhibitors. Selective inhibitors are essential for phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism. Although the paper does not directly mention this compound, it discusses the broader context of chemical inhibitors in CYP isoform research (Khojasteh et al., 2011).

Synthetic and Medicinal Perspectives

Methyl-linked pyrazoles, including structures similar to this compound, are highlighted for their significant medicinal scaffolds exhibiting a broad spectrum of biological activities. The review delves into synthetic approaches and medical significances of methyl substituted pyrazoles, underscoring their potential in generating new leads with high efficacy and less microbial resistance. This underscores the compound's relevance in medicinal chemistry and drug discovery (Sharma et al., 2021).

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3/c1-8-5-11(12(13,14)15)17-18(8)10-4-2-3-9(6-10)7-16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGSYRHGIZXTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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